molecular formula C20H21ClF3N3O3S B2915653 1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1181550-85-5

1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2915653
CAS No.: 1181550-85-5
M. Wt: 475.91
InChI Key: YQSDVFWGZCOJQV-UHFFFAOYSA-N
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Description

1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide ( 1181550-85-5) is a complex heterocyclic compound with molecular formula C20H21ClF3N3O3S and molecular weight of 475.91 g/mol. This synthetically engineered molecule features a unique architecture combining a chlorinated pyridine core with a sulfonyl group linkage to a substituted piperidine carboxamide, further functionalized with a trifluoromethylphenyl moiety that enhances metabolic stability and lipophilicity for improved interaction with biological targets . The compound's calculated density is 1.397 g/cm³ at 20°C, with a predicted XLogP3 value of 3.7 indicating moderate lipophilicity, and a topological polar surface area of 87.8 Ų . Heterocyclic compounds containing pyridine and piperidine scaffolds are of significant research interest, with over 85% of FDA-approved pharmaceuticals containing heterocyclic structures, highlighting their importance in drug discovery . This specific compound demonstrates potential for applications in agrochemical and pharmaceutical research, particularly in modulating enzymatic pathways or receptor targets due to its structural selectivity . The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, while the chloropyridinyl sulfonyl group may contribute to target binding affinity. Researchers investigating N-(pyridin-2-yl)pyridine-sulfonamide derivatives have explored their potential in treating respiratory diseases and pancreatitis, suggesting possible research directions for this structurally related compound . The synthetic route requires carefully controlled reaction conditions to ensure optimal purity and yield . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and implement appropriate personal protective equipment including gloves, eyeshields, and respirators when handling this compound .

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N3O3S/c1-13-4-6-14(7-5-13)17(20(22,23)24)26-19(28)15-8-11-27(12-9-15)31(29,30)16-3-2-10-25-18(16)21/h2-7,10,15,17H,8-9,11-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSDVFWGZCOJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide is a member of a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C17H19ClF3N3O2SC_{17}H_{19}ClF_3N_3O_2S, with a molecular weight of approximately 423.86 g/mol. The structure includes a piperidine ring, a sulfonyl group, and trifluoromethyl and chloropyridine substituents which are significant for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural features demonstrate notable antibacterial properties. For instance, derivatives containing the sulfamoyl moiety have been associated with significant antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CStaphylococcus aureusWeak

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a study involving several synthesized derivatives, the following IC50 values were reported:

CompoundEnzymeIC50 (µM)
Compound DAChE0.63
Compound EUrease2.14

These results indicate that the compound exhibits strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer’s disease and urinary tract infections .

Docking Studies

Molecular docking studies have been conducted to understand the interactions between the compound and target enzymes. These studies revealed that the compound binds effectively to the active sites of AChE and urease, facilitating its inhibitory action .

Case Studies

  • Antibacterial Screening : A series of synthesized piperidine derivatives were tested for antibacterial efficacy. The study highlighted that compounds similar to our target compound exhibited moderate to strong activity against multiple bacterial strains, indicating their potential as therapeutic agents .
  • Enzyme Inhibition : A recent study demonstrated that piperidine-based compounds showed promising results in inhibiting urease activity, which is crucial for managing certain gastrointestinal disorders. The synthesized compounds were evaluated in vitro, showing significant inhibition rates compared to controls .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Piperidine Carboxamide Cores
Compound Name Key Substituents Molecular Weight Biological Activity (if reported) Evidence Source
Target Compound 2-chloropyridin-3-yl sulfonyl; 2,2,2-trifluoro-1-(4-methylphenyl)ethyl Not provided Not reported -
2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one Pyrrolidin-1-yl; ethanone backbone 288.75 Not reported
4-((furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide Furan-2-ylmethyl sulfonyl; 4-(trifluoromethyl)phenyl 416.4 Not reported
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide 4-chlorophenyl sulfanyl; pyrimidinyl 376.9 Not reported
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-fluorobenzyl; naphthalen-1-yl Not provided SARS-CoV-2 inhibitory activity (reported)

Key Observations :

  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with sulfanyl (thioether) groups in analogs like the compound from . Sulfonyl groups typically enhance stability and hydrogen-bonding capacity, which may improve target affinity .
  • Fluorinated Substituents : The trifluoroethyl group in the target compound and trifluoromethylphenyl in ’s analog both contribute to high lipophilicity and metabolic resistance. Fluorinated groups are often used to optimize pharmacokinetics .
  • Aromatic Diversity : The 2-chloropyridinyl and 4-methylphenyl groups in the target compound differ from furan () or pyrimidine () substituents. Chloropyridine moieties are common in agrochemicals and pharmaceuticals due to their bioisosteric properties .
Physicochemical Properties
  • Molecular Weight : Analogs range from 288.75 () to 416.4 (). The target compound likely falls within this range, balancing bioavailability and membrane permeability.
  • The trifluoroethyl group in the target compound may strike a balance between these factors .

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